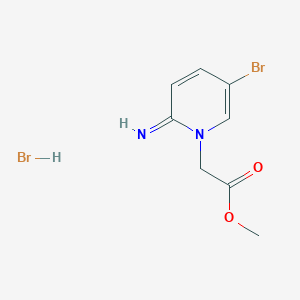
Methyl 2-(5-bromo-2-iminopyridin-1(2H)-yl)acetate hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(5-bromo-2-iminopyridin-1(2H)-yl)acetate hydrobromide is a chemical compound that belongs to the class of pyridine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-bromo-2-iminopyridin-1(2H)-yl)acetate hydrobromide typically involves the bromination of a pyridine derivative followed by the introduction of an imino group and esterification. The reaction conditions may include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The imino group can be introduced using reagents like ammonia or primary amines under acidic or basic conditions. The final esterification step can be achieved using methanol and an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(5-bromo-2-iminopyridin-1(2H)-yl)acetate hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-(5-bromo-2-iminopyridin-1(2H)-yl)acetate hydrobromide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(5-chloro-2-iminopyridin-1(2H)-yl)acetate
- Methyl 2-(5-fluoro-2-iminopyridin-1(2H)-yl)acetate
- Methyl 2-(5-iodo-2-iminopyridin-1(2H)-yl)acetate
Uniqueness
Methyl 2-(5-bromo-2-iminopyridin-1(2H)-yl)acetate hydrobromide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are known to enhance the lipophilicity and membrane permeability of compounds, potentially improving their pharmacokinetic properties.
Conclusion
This compound is a versatile compound with potential applications in various scientific fields. Its unique chemical structure allows it to undergo a variety of reactions, making it a valuable intermediate in organic synthesis and a promising candidate for further research in medicinal chemistry and other areas.
Propiedades
Fórmula molecular |
C8H10Br2N2O2 |
|---|---|
Peso molecular |
325.99 g/mol |
Nombre IUPAC |
methyl 2-(5-bromo-2-iminopyridin-1-yl)acetate;hydrobromide |
InChI |
InChI=1S/C8H9BrN2O2.BrH/c1-13-8(12)5-11-4-6(9)2-3-7(11)10;/h2-4,10H,5H2,1H3;1H |
Clave InChI |
DHIXMVNHZSEOLV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CN1C=C(C=CC1=N)Br.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


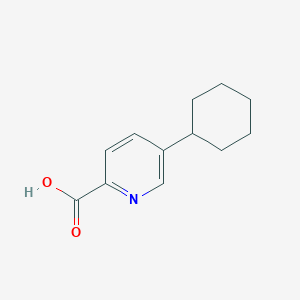
![N-(6-amino-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide](/img/structure/B13029079.png)
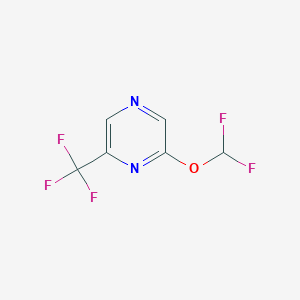
![5H-pyrrolo[2,3-b]pyrazine-6-carbonitrile](/img/structure/B13029092.png)


![N-[3-(Methylamino)propyl]-acetamide HCl](/img/structure/B13029098.png)
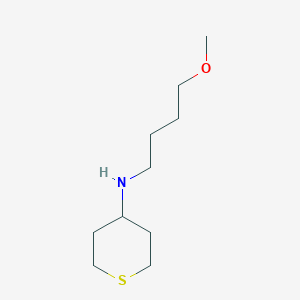
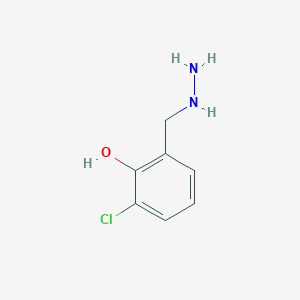
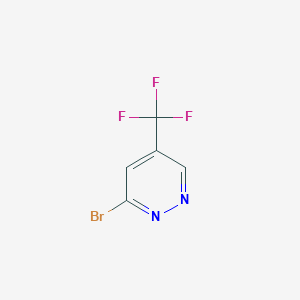
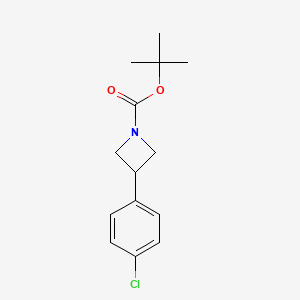
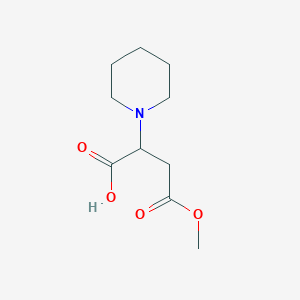
![5-Fluoro-7-nitro-1H-benzo[d]imidazole](/img/structure/B13029138.png)

